3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorine atom
Mechanism of Action
Target of action
Thiazoles and benzamides are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of action
The mode of action of thiazoles and benzamides can vary greatly depending on the specific compound and its targets. For example, some thiazoles act by inhibiting key enzymes in microbial organisms, leading to their death .
Biochemical pathways
Thiazoles and benzamides can affect a wide range of biochemical pathways. For instance, some thiazoles have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
The molecular and cellular effects of thiazoles and benzamides depend on their specific targets and mode of action. For example, some thiazoles can inhibit the growth of cancer cells or microbial organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the benzamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper compounds. The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
- 3-bromo-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
- 3-chloro-N-(2-(4-ethyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide
Uniqueness
3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-6-8-15(9-7-13)20-23-14(2)18(25-20)10-11-22-19(24)16-4-3-5-17(21)12-16/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIPFVCCSHQPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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